![molecular formula C18H14BrClN2S B2730198 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 851169-47-6](/img/structure/B2730198.png)

2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

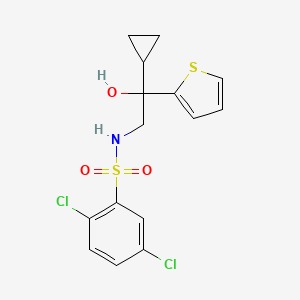

The compound is a derivative of benzothiolo[2,3-d]pyrimidine, which is a heterocyclic compound. The presence of bromophenyl and chloro groups suggests that it might have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

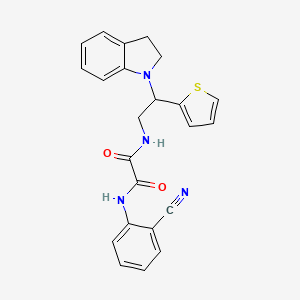

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiolo[2,3-d]pyrimidine core, with the bromophenyl and chloro groups attached. The exact structure would depend on the positions of these groups on the core .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromophenyl and chloro groups in this case) can influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest, due to its structural uniqueness, serves as a key intermediate in the synthesis of various pyrimidine derivatives. For instance, the synthesis of pyrimidine derivatives with antiviral activity involves complex reactions where substituents like bromophenyl and chloropyrimidine play critical roles in achieving desired pharmacological activities (Hocková et al., 2003). Such compounds have shown poor to negligible activity against DNA viruses but marked inhibition against retroviruses, highlighting their selective antiviral potential.

Pharmacological Significance

In the context of antitumor and antibacterial properties, pyrimidine derivatives have been explored for their potential. A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, for example, revealed these compounds as potential inhibitors of thymidylate synthase (TS), with significant implications for antitumor and antibacterial activities (Gangjee et al., 1996). These findings underscore the importance of exploring pyrimidine derivatives for their pharmacological applications, particularly in developing novel anticancer therapies.

Nonlinear Optical Properties

The pyrimidine ring's presence in various compounds, including DNA and RNA, makes its derivatives, such as 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine, significant for applications in medicine and nonlinear optics (NLO). A comparative analysis of phenyl pyrimidine derivatives for NLO studies revealed these compounds exhibit larger nonlinear optical properties compared to standard molecules, indicating their potential in optoelectronic applications (Hussain et al., 2020).

Antifungal Activities

The synthesis of thieno[2,3-d]pyrimidine derivatives and their subsequent evaluation for antifungal activities against Piricularia oryzae, Rice blast, Sheath blight, and Cucumber powdery mildew offer insight into the agricultural applications of pyrimidine derivatives. These compounds demonstrated preventive effects, suggesting their potential as fungicidal agents (Konno et al., 1989).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2S/c19-12-8-5-11(6-9-12)7-10-15-21-17(20)16-13-3-1-2-4-14(13)23-18(16)22-15/h5-10H,1-4H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUOTMIPOSAUMP-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C=CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)/C=C/C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2730117.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]naphthalen-2-yl]thiophene-3-carboxamide](/img/structure/B2730119.png)

![1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2730120.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)

![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)

![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)

![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)